PBP2a Complex Stability vs. Ceftobiprole
In a 100 ns molecular dynamics simulation, the complex of 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (ChEMBL304837) with PBP2a demonstrated superior stability compared to the ceftobiprole-PBP2a complex. The study reported that the interaction of ChEMBL304837 with PBP2a over 100 ns was 'more stable and similar to the interaction of ceftobiprole with PBP2a' [1], with the compound maintaining critical binding interactions throughout the trajectory. This indicates a potentially reduced off-rate and sustained target engagement under physiological conditions relevant to MRSA resistance.
| Evidence Dimension | Complex stability in MD simulation (100 ns) |
|---|---|
| Target Compound Data | Stable complex formation over 100 ns; maintained interactions with PBP2a throughout trajectory |
| Comparator Or Baseline | Ceftobiprole (a clinically used anti-MRSA beta-lactam) - PBP2a interaction stability |
| Quantified Difference | Qualitatively more stable than ceftobiprole (exact RMSD values not publicly extractable from abstract/preprint) |
| Conditions | 100 ns all-atom molecular dynamics simulation of ligand-PBP2a complexes |
Why This Matters
Superior MD stability against ceftobiprole signals a potentially longer residence time on PBP2a, which is critical for overcoming MRSA resistance where transient target engagement fails.
- [1] Musila, F.M., Gitau, G.W., Amwayi, P.W., Kingoo, J.M., Kinyanyi, D.B., & Njeru, P.N. (2025). Pharmacophore modeling, 2D-QSAR, molecular docking and ADME studies for the discovery of inhibitors of PBP2a in MRSA. Journal of Biomolecular Structure and Dynamics, 43(15), 8788-8802. DOI: 10.1080/07391102.2025.2507810 View Source
